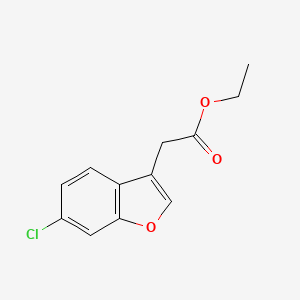

Ethyl(6-chloro-1-benzofuran-3-yl)acetate

Description

Ethyl(6-chloro-1-benzofuran-3-yl)acetate is a benzofuran derivative characterized by a chlorine substituent at the 6-position of the benzofuran core and an ester functional group at the 3-position. The chlorine substituent enhances lipophilicity, which may influence bioavailability and binding affinity in biological systems.

Propriétés

Formule moléculaire |

C12H11ClO3 |

|---|---|

Poids moléculaire |

238.66 g/mol |

Nom IUPAC |

ethyl 2-(6-chloro-1-benzofuran-3-yl)acetate |

InChI |

InChI=1S/C12H11ClO3/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6-7H,2,5H2,1H3 |

Clé InChI |

ZWNKXYITQCAAGO-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CC1=COC2=C1C=CC(=C2)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Substituent Comparisons

The table below summarizes key structural differences among benzofuran derivatives:

Key Observations :

- Substituent Effects: The chloro group at position 6 (target compound) is more electronegative than the methylsulfanyl group in the fluorinated analog but less electronegative than fluoro. This affects electron density distribution and dipole interactions.

Reaction Insights :

- Chloro vs. Hydroxy Derivatives : The absence of a polar hydroxy group in the chloro compound may simplify purification (e.g., reduced need for hydrogen-bond-disrupting solvents).

- Fluorinated Analog : The high yield (82%) in hydrolysis highlights the stability of methylsulfanyl and fluoro substituents under basic conditions.

Crystallographic and Physicochemical Properties

Crystal packing and intermolecular interactions differ significantly:

- Fluorinated Analog : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (carboxylic acid group), enhancing thermal stability.

- Hydroxy Derivative : Exists as a sesquihydrate with extensive O–H⋯O networks involving water molecules, increasing crystallinity.

- Chloro Derivative (Predicted): Weaker intermolecular forces (van der Waals and dipole-dipole interactions) due to the lack of H-bond donors. This may result in lower melting points compared to hydroxy analogs but higher solubility in nonpolar solvents.

Pharmacological Implications

While direct bioactivity data for this compound are unavailable, trends from analogs suggest:

- However, chlorine’s larger atomic radius compared to fluorine could introduce steric hindrance in target binding.

- Hydroxy Substituent : Polar interactions via H-bonding may improve specificity but reduce bioavailability due to higher solubility in aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.